molecular formula C12H18ClNO3 B2364371 methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride CAS No. 2287263-47-0

methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride

Cat. No.: B2364371
CAS No.: 2287263-47-0
M. Wt: 259.73
InChI Key: ATYTYFSDWYNXMU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) :

  • $$^1$$H NMR :

    • Methoxy groups : Singlet at δ 3.72–3.85 ppm (OCH$$_3$$).
    • Amino protons : Broad signal at δ 1.5–2.5 ppm (-NH$$_3^+$$).
    • Aromatic protons : Doublets at δ 6.8–7.2 ppm (4-methoxyphenyl).
    • Methylene/methine : Multiplets between δ 2.5–3.5 ppm (CH$$_2$$ and CH groups).
  • $$^{13}$$C NMR :

    • Ester carbonyl : δ 170–175 ppm.
    • Aromatic carbons : δ 110–160 ppm.
    • Methoxy carbon : δ 55–56 ppm.

Infrared (IR) Spectroscopy :

  • Ester C=O stretch : Strong absorption at 1700–1750 cm$$^{-1}$$.
  • N-H stretch : Broad band at 2500–3000 cm$$^{-1}$$ (protonated amine).
  • C-O-C (ester) : 1200–1250 cm$$^{-1}$$.

Mass Spectrometry :

  • Molecular ion : m/z 223.27 ([M-Cl]$$^+$$ for the free base).
  • Fragmentation : Loss of HCl (m/z 187), methoxy group (m/z 193), and cleavage of the butanoate chain.

Comparative Analysis of Tautomeric and Resonance Forms

The compound exhibits limited tautomerism due to its protonated amine and ester functionalization:

  • Resonance stabilization : The ester carbonyl group delocalizes electrons into the adjacent amino group, enhancing stability (Figure 1).
  • Tautomeric inhibition : Protonation of the amine prevents enamine formation, locking the structure in its ammonium chloride form.

Comparative analysis with non-protonated analogs :

Feature Protonated Form (Hydrochloride) Free Base
Solubility High in polar solvents Moderate in organic solvents
Stability Enhanced ionic interactions Prone to oxidation
Resonance Effects Reduced due to charge Delocalization possible

This structural rigidity is critical for its reactivity in synthetic applications, such as peptide coupling or polymer synthesis.

Figure 1. Resonance Stabilization in Methyl 2-Amino-4-(4-Methoxyphenyl)Butanoate Hydrochloride
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{CH}3\text{O} - \text{C} - \text{CH(NH}3^+\text{) - CH}2 - \text{C}6\text{H}4 - \text{OCH}3 & \leftrightarrow & \text{CH}3\text{O} - \text{C} = \text{CH(NH}2\text{) - CH}2 - \text{C}6\text{H}4 - \text{OCH}3 \ & | & \ & \text{Cl}^- & \ \end{array} $$

Properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2;/h3-4,6-7,11H,5,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYTYFSDWYNXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

Methodology

This route involves the reduction of methyl 2-nitro-4-(4-methoxyphenyl)butanoate to the corresponding amine using hydrogen gas and a palladium catalyst.

Procedure:
  • Substrate Preparation : Methyl 2-nitro-4-(4-methoxyphenyl)butanoate is synthesized via nitration of the parent arylbutanoate.
  • Hydrogenation :
    • The nitro compound (3.05 g, 13.67 mmol) is dissolved in methanol (40 mL).
    • Pd/C (10% wt, 1.0 g) is added under a hydrogen atmosphere.
    • Reaction proceeds at 25°C for 3 hours.
  • Workup : Filtration through Celite and concentration yields the free amine, which is treated with HCl to form the hydrochloride salt.
Results:
Parameter Value
Yield 88%
Purity (HPLC) >98%
Catalyst Efficiency 10% Pd/C (1.09 mmol)

Advantages : High yield, mild conditions.
Limitations : Requires access to nitro precursors.

Acid-Catalyzed Esterification of Amino Acid Derivatives

Methodology

Direct esterification of 2-amino-4-(4-methoxyphenyl)butanoic acid with methanol in the presence of sulfuric acid or thionyl chloride.

Procedure:
  • Acid Activation :
    • 2-Amino-4-(4-methoxyphenyl)butanoic acid (2.00 g, 11.2 mmol) is suspended in methanol (50 mL).
    • Concentrated H₂SO₄ (1 mL) or SOCl₂ (1.9 mL, 25.7 mmol) is added dropwise at 0°C.
  • Reaction :
    • Heated under reflux for 1.5–16 hours.
  • Salt Formation :
    • The crude ester is neutralized with NH₄OH and treated with HCl gas to precipitate the hydrochloride salt.
Results:
Parameter Value (H₂SO₄) Value (SOCl₂)
Yield 96% 70%
Reaction Time 1.5 h 16 h
Purity 99.7% 95%

Advantages : Scalable, uses readily available reagents.
Limitations : Corrosive conditions, requires careful pH control.

Reductive Amination of Keto Esters

Methodology

A two-step process involving the formation of a keto ester intermediate followed by reductive amination.

Procedure:
  • Keto Ester Synthesis :
    • 4-(4-Methoxyphenyl)-2-oxobutanoic acid is esterified with methanol.
  • Reductive Amination :
    • The keto ester (5.13 mmol) is reacted with ammonium acetate and NaBH₃CN in MeOH.
    • After 12 hours, the mixture is acidified with HCl to isolate the hydrochloride salt.
Results:
Parameter Value
Yield 75%
Diastereomeric Ratio 3:1 (syn:anti)
Purity 97%

Advantages : Controls stereochemistry.
Limitations : Moderate yield, requires chiral resolution.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Stereochemical Control
Catalytic Hydrogenation 88 High Excellent Low
Acid-Catalyzed Esterification 70–96 Low Good None
Reductive Amination 75 Medium Moderate High

Key Findings :

  • Catalytic hydrogenation offers the highest yield but requires specialized catalysts.
  • Acid-catalyzed esterification is cost-effective but involves harsh conditions.
  • Reductive amination is optimal for stereoselective synthesis but has lower efficiency.

Critical Reaction Parameters

Solvent Selection

  • Methanol is preferred for esterification due to its nucleophilicity and low cost.
  • Tetrahydrofuran (THF) may improve solubility in reductive amination.

Temperature and Time

  • Hydrogenation proceeds efficiently at 25°C, while esterification requires reflux (65–80°C).

Catalyst Loading

  • Pd/C (10% wt) achieves complete nitro reduction within 3 hours.

Chemical Reactions Analysis

Types of Reactions

methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is primarily investigated for its potential therapeutic properties. The compound's structure suggests it may exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has been studied for its efficacy against bacterial strains. For instance, related compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
  • Antioxidant Properties : The presence of the methoxy group in the aromatic ring enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Therapeutic Uses in Cancer : Research indicates that compounds with amino acid structures can interact with cellular pathways involved in cancer progression. Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride could potentially inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents .

Biochemical Applications

The compound also finds applications in biochemical research, particularly in drug formulation and delivery systems:

  • Drug Delivery Systems : Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride can be utilized in the formulation of nanoparticles for targeted drug delivery. Its ability to form stable complexes with metal ions enhances the delivery of therapeutic agents to specific sites within the body, improving treatment outcomes .
  • Enzyme Inhibition Studies : The compound may serve as a lead structure for developing enzyme inhibitors. Its structural features allow it to interact with various enzymes, potentially leading to new treatments for diseases where enzyme activity is dysregulated .

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial properties of methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibition zones, suggesting strong antibacterial activity. This finding supports its potential use as a therapeutic agent against infections caused by these pathogens .

Case Study 2: Antioxidant Activity Assessment

Research conducted on the antioxidant capabilities of similar compounds revealed that methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride could effectively reduce oxidative stress markers in vitro. Such properties are essential for developing supplements aimed at mitigating oxidative damage in various diseases .

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial AgentSignificant inhibition against S. aureus and E. coli
Biochemical ResearchDrug Delivery SystemsEnhanced stability and targeting capabilities
Antioxidant StudiesOxidative Stress ReductionEffective reduction of oxidative markers

Mechanism of Action

The mechanism of action of methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural variations, synthetic methodologies, and inferred physicochemical properties.

Structural Analogues and Substituent Effects

Methyl (2S)-2-Amino-4-(Methylsulfanyl)Butanoate Hydrochloride (Compound 1 in ) Substituent: Methylsulfanyl (S-CH₃) at C4. Synthesis: Tosylation followed by hydrazine hydrate treatment yields acylhydrazone precursors . Properties: The methylsulfanyl group introduces moderate lipophilicity (logP ~1.8 predicted) but may reduce metabolic stability due to sulfur oxidation susceptibility.

Target Compound: Methyl 2-Amino-4-(4-Methoxyphenyl)Butanoate Hydrochloride Substituent: 4-Methoxyphenyl (Ph-OCH₃) at C4. The electron-donating methoxy group may also stabilize charge interactions in biological targets.

Acylhydrazone Derivatives (Compounds 3–40 in )

  • Substituents : Varied aldehydes/ketones (e.g., benzaldehyde, isatin).
  • Synthesis : Microwave-assisted condensation (20–40 min, 70–90% yield) vs. traditional reflux (6–8 hours, 60–75% yield) .
  • Properties : Acylhydrazones exhibit diverse bioactivities, with electron-withdrawing groups (e.g., nitro substituents) enhancing antimicrobial potency.

Key Observations :

  • Microwave synthesis significantly improves efficiency for acylhydrazones compared to reflux .

Research Findings and Implications

Traditional methods may require optimization for aryl-group incorporation.

Bioactivity Predictions : Molecular docking studies of analogous compounds indicate that the 4-methoxyphenyl group could enhance binding to serotonin receptors (e.g., 5-HT₃) due to π-π stacking interactions .

Biological Activity

Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is classified as an ester and features an aminomethyl group that allows for interactions with biological targets. The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H17_{17}ClN2_{2}O2_{2}
  • Molecular Weight : 250.73 g/mol

The presence of the methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds and electrostatic interactions, which influence the activity of enzymes and receptors involved in various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing the active aminomethyl butanoate form, which participates in metabolic reactions.

Biological Effects

Research has indicated several biological activities associated with methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride:

  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells. The compound's IC50_{50} values suggest potent activity comparable to established chemotherapeutic agents .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer progression and metabolic disorders. Inhibition of NNMT may lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological effects of methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride:

  • Anticancer Activity : A study evaluating the compound's effects on HCT-116 colon cancer cells found that it induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death. The study reported an IC50_{50} value of approximately 11 μM, indicating significant potency against these cells .
  • NNMT Inhibition : Research focusing on NNMT revealed that methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride acts as a selective inhibitor, demonstrating over 2000-fold selectivity compared to other methyltransferases. This selectivity underscores its potential as a therapeutic agent for diseases associated with NNMT dysregulation .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has moderate oral bioavailability (30–36%) and favorable metabolic stability, making it a candidate for further development in drug formulation .

Data Tables

Biological Activity IC50_{50} Value (μM) Target/Mechanism
Antiproliferative (HCT-116)11Induces apoptosis
NNMT Inhibition>2000-fold selectivitySelective inhibitor
Oral Bioavailability30–36%Moderate clearance

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed α,β-homodiarylation of vinyl esters to attach the 4-methoxyphenyl group, followed by esterification and hydrochloride salt formation . Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity for the methoxyphenyl substitution .
  • Acid environment : Hydrochloric acid is critical for salt formation, with pH < 2 ensuring protonation of the amino group .
  • Purification : Recrystallization in methanol/ethyl acetate mixtures achieves >95% purity, as validated by HPLC .

Q. How is this compound characterized analytically, and what techniques validate its structural integrity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and ester carbonyl (δ 170-175 ppm) groups .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 229.70 (C₁₁H₁₆ClNO₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) assess purity, with retention times calibrated against reference standards .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Structural analogs (e.g., ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride) show inhibitory activity against BACE1, a protease implicated in Alzheimer’s disease . For this compound:

  • In vitro assays : Test β-secretase inhibition using fluorogenic substrates (e.g., MCA-EVNLDAEFK-DNP) at concentrations of 1–100 µM .
  • Cytotoxicity : Screen in HEK293 or SH-SY5Y cells via MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of the compound’s chiral center?

  • Methodological Answer :

  • Chiral catalysts : Use (R)-BINAP-Pd complexes to achieve enantiomeric excess (ee > 90%) during the α,β-homodiarylation step .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, isolating the desired (S)-enantiomer .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

  • Methodological Answer :

  • SAR studies : Replace the 4-methoxy group with halogens (e.g., 4-F, 4-Cl) or bulkier substituents (e.g., 4-OCH₂CH₃) to assess changes in BACE1 inhibition .
  • Computational modeling : Docking simulations (AutoDock Vina) predict binding affinity to BACE1’s active site, correlating with IC₅₀ values from enzymatic assays .

Q. How stable is this compound under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via LC-MS; the hydrochloride salt is stable at pH 1–3 but hydrolyzes above pH 6 .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, indicating suitability for lyophilization .

Q. What metabolic pathways are predicted for this compound in preclinical models?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS identifies primary metabolites (e.g., demethylation of the methoxy group or ester hydrolysis) .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Replicate conditions : Standardize assay protocols (e.g., substrate concentration, incubation time) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies (e.g., β-secretase IC₅₀ values) using statistical tools (e.g., R or Python) to identify outliers or trends .

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